molecular formula C7H7F3N2O B1304667 4-(Trifluoromethoxy)benzene-1,2-diamine CAS No. 658-89-9

4-(Trifluoromethoxy)benzene-1,2-diamine

Cat. No. B1304667
CAS RN: 658-89-9
M. Wt: 192.14 g/mol
InChI Key: PIOKGAUSPFWRMD-UHFFFAOYSA-N
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Patent
US08937087B2

Procedure details

To a mixture of 2-nitro-4-(trifluoromethoxy)aniline (1.17 g) and EtOH (20 mL) were added ammonium chloride (565 mg) and water (5 mL), followed by further adding zinc powder (1.73 g) at 60° C., and heating and stirring at 60° C. for 1 hour. The reaction mixture was cooled to room temperature, filtered over Celite, and washed with EtOAc. This filtrate was washed with a saturated aqueous NaHCO3 solution and brine in this order, dried over MgSO4, and then concentrated under reduced pressure to obtain 4-(trifluoromethoxy)benzene-1,2-diamine.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.73 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.CCO.[Cl-].[NH4+]>[Zn].O>[F:13][C:12]([F:14])([F:15])[O:11][C:9]1[CH:10]=[C:4]([NH2:1])[C:5]([NH2:6])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
565 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.73 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
washed with EtOAc
WASH
Type
WASH
Details
This filtrate was washed with a saturated aqueous NaHCO3 solution and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(OC=1C=C(C(=CC1)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.